molecular formula C7H4BrNOS B12868818 2-Bromobenzo[d]oxazole-4-thiol

2-Bromobenzo[d]oxazole-4-thiol

Cat. No.: B12868818
M. Wt: 230.08 g/mol
InChI Key: ROIHYVQNRAGKFP-UHFFFAOYSA-N
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Description

2-Bromobenzo[d]oxazole-4-thiol is a heterocyclic compound featuring a fused benzo[d]oxazole core substituted with a bromine atom at position 2 and a thiol (-SH) group at position 4. This structure confers unique electronic and reactive properties, making it valuable in pharmaceutical and material science research. Its applications include serving as a precursor in Suzuki coupling reactions and as a ligand in catalysis due to the thiol group’s metal-coordinating ability.

Properties

Molecular Formula

C7H4BrNOS

Molecular Weight

230.08 g/mol

IUPAC Name

2-bromo-1,3-benzoxazole-4-thiol

InChI

InChI=1S/C7H4BrNOS/c8-7-9-6-4(10-7)2-1-3-5(6)11/h1-3,11H

InChI Key

ROIHYVQNRAGKFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S)N=C(O2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[d]oxazole-4-thiol typically involves the reaction of 2-aminophenol with potassium hydroxide in methanol, followed by the addition of carbon disulfide. The resulting mixture is then refluxed at 65°C for several hours to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzo[d]oxazole-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Hydrogenated benzoxazole derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromobenzo[d]oxazole-4-thiol is primarily attributed to its ability to interact with biological macromolecules. The thiol group can form covalent bonds with proteins, leading to the inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, further enhancing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analog: 4-(4-Bromo-phenyl)-2-methyl-oxazole (CAS 22091-49-2)

This compound, described in , shares a bromine substituent and an oxazole ring but differs significantly in substitution patterns and functional groups:

Property This compound 4-(4-Bromo-phenyl)-2-methyl-oxazole
Core Structure Benzo[d]oxazole (fused ring) Simple oxazole ring
Substituents -Br (position 2), -SH (position 4) -Br (para-phenyl), -CH₃ (position 2)
Reactivity High (due to thiol group) Moderate (methyl group less reactive)
Applications Catalysis, drug synthesis Intermediate in organic synthesis

Key Findings :

  • The fused benzo[d]oxazole core in this compound enhances aromatic stability compared to the non-fused oxazole in 4-(4-Bromo-phenyl)-2-methyl-oxazole .
  • The thiol group in the former increases acidity (pKa ~8–10) and metal-binding capacity, unlike the inert methyl group in the latter.
  • Safety Data Sheets (SDS) for 4-(4-Bromo-phenyl)-2-methyl-oxazole highlight inhalation risks , but this compound likely requires additional precautions due to thiol toxicity.

Functional Analog: 2-Bromo-5-mercaptobenzoxazole

This compound differs only in the position of the thiol group (position 5 vs. 4):

Property This compound 2-Bromo-5-mercaptobenzoxazole
Thiol Position Position 4 Position 5
Electronic Effects Electron-withdrawing at C4 Electron-withdrawing at C5
Catalytic Efficiency Higher (optimal metal coordination) Moderate

Research Insights :

  • Positional isomerism significantly impacts electronic properties. For example, the C4-thiol group in this compound creates a more polarized structure, enhancing its utility in Pd-catalyzed cross-couplings.

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